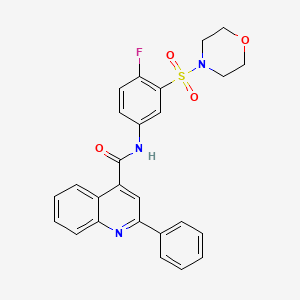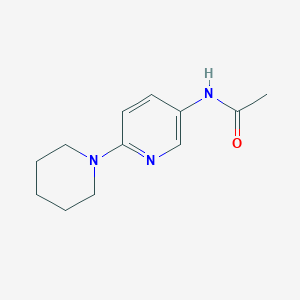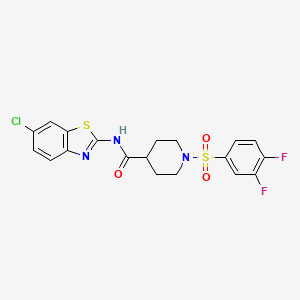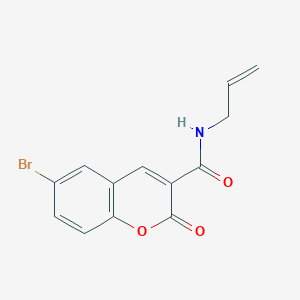
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a chemical compound that is extensively used in scientific research for its various applications. It is a sulfonamide derivative that is known for its potent biological activity and is widely used in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. The inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide are primarily related to its inhibition of carbonic anhydrase IX (CA IX). The compound has been shown to exhibit potent anti-cancer activity both in vitro and in vivo. Additionally, the compound has been shown to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide in lab experiments include its potent biological activity and its ability to inhibit carbonic anhydrase IX (CA IX), making it a potential candidate for the development of new anti-cancer drugs and antibiotics. However, the compound has certain limitations, including its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide in scientific research. One potential direction is the development of new anti-cancer drugs based on the compound's ability to inhibit carbonic anhydrase IX (CA IX). Additionally, the compound's antibacterial and antifungal activity make it a potential candidate for the development of new antibiotics. Further research is needed to explore the full potential of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide in these areas.
Synthesemethoden
The synthesis of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a complex process that involves several steps. The synthesis process starts with the reaction of 4-bromo-3-nitrobenzoic acid with 3,5-dimethylphenylamine to form 4-bromo-N-(3,5-dimethylphenyl)-3-nitrobenzamide. This intermediate compound is then reduced using iron powder and acetic acid to form 4-bromo-N-(3,5-dimethylphenyl)-3-aminobenzamide. Finally, the sulfonamide group is introduced by reacting the amine with chlorosulfonic acid and propyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has various scientific research applications. It is commonly used in the field of medicinal chemistry as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. The compound has also been shown to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-7-22-17-11-15(5-6-16(17)18)23(20,21)19-14-9-12(2)8-13(3)10-14/h5-6,8-11,19H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNGJOFIHUNXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)

![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)



![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)
![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)


